molecular formula C17H12N2O2S B256530 N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide

N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide

Cat. No. B256530
M. Wt: 308.4 g/mol
InChI Key: FYEMGAFBYLDQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide, also known as IKK inhibitor VII, is a small molecule compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is a potent inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell survival.

Mechanism of Action

The mechanism of action of N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide involves the inhibition of the N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of the NF-κB pathway. Inhibition of the N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide complex leads to the accumulation of IκBα, which prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of target genes involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide has various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. This compound has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide in lab experiments include its potent inhibitory activity against the N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide complex, its specificity towards the NF-κB pathway, and its low toxicity. However, the limitations of using this compound in lab experiments include its low solubility in water, which may limit its bioavailability and its potential off-target effects.

Future Directions

The future directions for the research on N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide include the development of more efficient synthesis methods, the identification of its potential off-target effects, and the evaluation of its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases. Furthermore, the development of more potent and selective inhibitors of the N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide complex may lead to the discovery of new therapeutic targets for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide can be achieved by various methods, including the use of a microwave reactor, solid-phase synthesis, and solution-phase synthesis. The most common method involves the reaction of 2-aminothiophene-3-carboxylic acid with 2-nitrobenzaldehyde in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with acetic anhydride to yield N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide.

Scientific Research Applications

N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide has been extensively studied in scientific research for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. Studies have shown that this compound is a potent inhibitor of the N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide complex, which plays a crucial role in the regulation of the NF-κB pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell survival. Inhibition of the NF-κB pathway has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases.

properties

Product Name

N-[(2-keto-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H12N2O2S/c20-16-12-4-1-3-11-10(6-7-13(19-16)15(11)12)9-18-17(21)14-5-2-8-22-14/h1-8H,9H2,(H,18,21)(H,19,20)

InChI Key

FYEMGAFBYLDQQO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)CNC(=O)C4=CC=CS4

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)CNC(=O)C4=CC=CS4

Origin of Product

United States

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